6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid
Description
6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS: 821785-76-6) is a heterocyclic compound featuring a pyrazolo-pyridine core with a tert-butoxycarbonyl (Boc) protecting group at the 6-position and a carboxylic acid moiety at the 3-position. Its synthesis involves reacting 6-chloronicotinic acid with hydrazine to form 6-hydrazinenicotinic acid, followed by Boc protection using di-tert-butyl dicarbonate and triethylamine in dimethylformamide (DMF) . This compound is commercially available (e.g., from CymitQuimica at €31.00/g) and is utilized in isotopic labeling for applications in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, particularly in drug development and cancer research .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-7-8(6-15)13-14-9(7)10(16)17/h4-6H2,1-3H3,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDFHXCBQLIARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620672 | |
| Record name | 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821785-76-6 | |
| Record name | 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-tert-Butoxycarbonyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Pyrazole Derivatives
One common method for synthesizing this compound is through the reaction of pyrazole derivatives with suitable carboxylic acids under acidic or basic conditions. The general procedure involves:
Step 1 : Formation of the pyrazole ring through cyclization of appropriate hydrazones.
Step 2 : Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Alternative Synthesis Routes
Other synthetic routes may include:
Direct Carboxylation : Using carbon dioxide and transition metal catalysts to introduce a carboxylic acid group onto a substituted pyrazole.
Nucleophilic Substitution : Employing nucleophiles to replace halides in halogenated pyrazole derivatives.
Reaction Conditions
The reactions typically require controlled conditions such as temperature and pH to ensure high yields and purity of the final product.
Recent studies have focused on optimizing reaction conditions to enhance yield and minimize by-products. For instance:
Yield Optimization : Adjusting the molar ratios of reactants and using solvents like DMF or DMSO can significantly improve yields.
Purification Techniques : After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired compound effectively.
The preparation of 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid is a complex process that requires careful consideration of reaction conditions and purification methods. Ongoing research continues to refine these processes to enhance efficiency and scalability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the pyrazolo[3,4-c]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols . Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The Boc-protecting group can be selectively removed under acidic conditions, revealing the active pyrazolo[3,4-c]pyridine core, which can then participate in various biochemical processes . The compound’s structure allows it to bind to target sites with high affinity, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Functional Group Impact on Properties
- Boc Protection : The Boc group in the target compound enhances stability during synthesis and storage compared to analogs lacking protection (e.g., the oxo-containing compound in ). This makes it suitable for multi-step synthetic routes .
- Ring System : Pyrrolo-pyrazole (e.g., CAS 657428-42-7) vs. pyrazolo-pyridine cores influence solubility and aromatic stacking interactions, which are critical in medicinal chemistry .
Isotopic Labeling and Biomedical Research
The target compound is employed by Cambridge Isotope Laboratories (CIL) for stable isotope labeling (e.g., 13C, 15N), enabling precise tracking in metabolic and pharmacokinetic studies. Its compatibility with MS/NMR makes it superior to non-Boc-protected analogs for quantitative analysis .
Biological Activity
6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS Number: 821785-76-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₂H₁₇N₃O₄
- Molecular Weight: 267.28 g/mol
- LogP: 0.82
- pKa: 2.127
Research indicates that compounds similar to 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine derivatives exhibit various biological activities, including:
- Antimicrobial Activity: Some studies suggest that related compounds demonstrate efficacy against different strains of bacteria and fungi.
- Cytotoxicity: Preliminary data indicate potential cytotoxic effects on cancer cell lines, which may be attributed to their ability to interfere with cellular signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Studies:
- A study published in the Journal of Medicinal Chemistry examined a series of substituted pyrazoles and their antimicrobial properties. While specific data on 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine were not detailed, the structural similarities suggest potential activity against resistant bacterial strains .
- Cytotoxicity Assays:
- Pharmacological Profiles:
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against certain bacterial strains | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Modulates neurotransmitter systems |
Safety and Handling
The compound is classified as an irritant and should be handled with appropriate safety measures:
- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).
Q & A
Basic Questions
Q. What are the critical safety considerations when handling 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid in laboratory settings?
- Methodological Answer: Researchers must wear protective gear (gloves, lab coats, goggles) to avoid skin/eye contact. Experiments generating toxic by-products should be conducted in fume hoods or gloveboxes. Post-experiment waste must be segregated and disposed of via certified hazardous waste services. These protocols align with safety guidelines for structurally similar pyrazolo[3,4-c]pyridine derivatives .
Q. What are the foundational steps for synthesizing pyrazolo[3,4-c]pyridine derivatives, and how is the Boc group typically introduced?
- Methodological Answer: Synthesis often involves condensation of aldehyde/amine precursors followed by cyclization. For example, pyrazolo[3,4-c]pyridine scaffolds can be synthesized via Pd/Cu-catalyzed reactions in solvents like DMF or toluene . The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF), a standard method for amine protection, though specific Boc-introduction steps for this compound are not explicitly detailed in the evidence .
Advanced Research Questions
Q. How can catalytic conditions be optimized for cyclization steps in the synthesis of 6-Boc-protected pyrazolo[3,4-c]pyridines?
- Methodological Answer: Reaction efficiency depends on catalyst choice (e.g., Pd(OAc)₂ or CuI), solvent polarity, and temperature. For example, highlights palladium/copper catalysts in DMF for analogous heterocycles. Researchers should perform kinetic studies with varying catalyst loadings (0.5–5 mol%) and solvents (DMF, toluene, acetonitrile) to optimize yield and minimize side products .
Q. What advanced analytical techniques are recommended to confirm the structure and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify Boc-group integration and heterocyclic proton environments.
- HPLC-MS: Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients.
- Melting Point Analysis: Compare observed mp with literature values (e.g., related compounds in show mp ranges of 151–186°C) .
Q. How can researchers evaluate the biological activity of this compound, such as kinase inhibition or autophagy modulation?
- Methodological Answer:
- Kinase Assays: Use ATP-competitive binding assays (e.g., ADP-Glo™) with recombinant kinases. Pyrazolo[3,4-c]pyridin-4(5H)-ones in show kinase inhibition via structural mimicry of ATP-binding sites .
- Autophagy Studies: Treat cancer cell lines (e.g., PC-3 prostate cells) and assess LC3-II/Beclin-1 expression via Western blotting, as demonstrated for structurally related compounds in .
Q. How should researchers resolve discrepancies in reaction yields or unexpected by-products during synthesis?
- Methodological Answer:
- By-Product Analysis: Use LC-MS or preparative TLC to isolate impurities; compare with known side products (e.g., de-Boc derivatives or oxidation products).
- Solvent Optimization: Switch from polar aprotic (DMF) to non-polar solvents (toluene) to suppress hydrolysis of the Boc group. highlights THF/water mixtures for stabilizing sensitive intermediates .
- Catalyst Screening: Test alternative catalysts (e.g., RuPhos Pd G3) to improve regioselectivity, as suggested in for analogous cyclizations .
Data Contradiction and Validation
Q. How can conflicting data on melting points or spectral signatures for similar compounds be reconciled?
- Methodological Answer: Cross-validate using multiple techniques (e.g., DSC for precise mp determination) and compare with published data for related structures. For example, reports mp variations (151–186°C) for pyridine derivatives, which may arise from polymorphic forms or hydration states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
